(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-2-yl)methanone (3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2089722-75-6
VCID: VC3127717
InChI: InChI=1S/C9H15FN2O/c10-4-7-5-12(6-7)9(13)8-2-1-3-11-8/h7-8,11H,1-6H2
SMILES: C1CC(NC1)C(=O)N2CC(C2)CF
Molecular Formula: C9H15FN2O
Molecular Weight: 186.23 g/mol

(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-2-yl)methanone

CAS No.: 2089722-75-6

Cat. No.: VC3127717

Molecular Formula: C9H15FN2O

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-2-yl)methanone - 2089722-75-6

Specification

CAS No. 2089722-75-6
Molecular Formula C9H15FN2O
Molecular Weight 186.23 g/mol
IUPAC Name [3-(fluoromethyl)azetidin-1-yl]-pyrrolidin-2-ylmethanone
Standard InChI InChI=1S/C9H15FN2O/c10-4-7-5-12(6-7)9(13)8-2-1-3-11-8/h7-8,11H,1-6H2
Standard InChI Key VDQUCZGDKHULGD-UHFFFAOYSA-N
SMILES C1CC(NC1)C(=O)N2CC(C2)CF
Canonical SMILES C1CC(NC1)C(=O)N2CC(C2)CF

Introduction

Chemical Properties and Structure

Basic Structural Features

(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-2-yl)methanone contains two nitrogen-containing heterocyclic rings - a four-membered azetidine ring and a five-membered pyrrolidine ring - connected through a carbonyl (methanone) group. The azetidine ring features a fluoromethyl substituent at the 3-position, which introduces unique electronic properties to the molecule. The pyrrolidine ring connects at the 2-position to the carbonyl group, forming an amide linkage with the azetidine nitrogen. This structural arrangement creates a compact molecule with multiple potential hydrogen bond acceptors (the carbonyl oxygen and the fluorine atom) and a basic nitrogen in the pyrrolidine ring. The presence of both azetidine and pyrrolidine rings in a single molecule represents an interesting combination of ring strain and conformational flexibility, potentially influencing its reactivity and biological properties.

Physical and Chemical Properties

The compound exists as a defined organic structure with precise molecular identifiers. Its IUPAC name, [3-(fluoromethyl)azetidin-1-yl]-pyrrolidin-2-ylmethanone, describes the specific arrangement of its structural components. The standard InChI notation (InChI=1S/C9H15FN2O/c10-4-7-5-12(6-7)9(13)8-2-1-3-11-8/h7-8,11H,1-6H2) and InChIKey (VDQUCZGDKHULGD-UHFFFAOYSA-N) provide standardized identifiers for database cataloging and cross-referencing. The compound's SMILES notation (C1CC(NC1)C(=O)N2CC(C2)CF) offers a linear text representation of its molecular structure. These identifiers collectively enable precise identification and differentiation from similar compounds in chemical databases and literature.

Structural Data

The following table summarizes the key structural and identification data for (3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-2-yl)methanone:

PropertyValue
CAS Number2089722-75-6
Molecular FormulaC9H15FN2O
Molecular Weight186.23 g/mol
IUPAC Name[3-(fluoromethyl)azetidin-1-yl]-pyrrolidin-2-ylmethanone
Standard InChIInChI=1S/C9H15FN2O/c10-4-7-5-12(6-7)9(13)8-2-1-3-11-8/h7-8,11H,1-6H2
Standard InChIKeyVDQUCZGDKHULGD-UHFFFAOYSA-N
SMILESC1CC(NC1)C(=O)N2CC(C2)CF
PubChem Compound ID121201639

This structural information provides the fundamental properties necessary for both computational and experimental studies of the compound.

Synthesis Methods

General Synthetic Approaches

Structural Comparisons with Related Compounds

Significance of the Fluoromethyl Group

The presence of the fluoromethyl group in (3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-2-yl)methanone represents a significant structural feature that distinguishes it from many related compounds. Fluorine substitution is known to confer unique properties to organic molecules, including increased metabolic stability, altered lipophilicity, and modified hydrogen bonding capabilities. In medicinal chemistry, fluorine incorporation has become a common strategy to optimize pharmacokinetic properties of drug candidates. The specific positioning of the fluoromethyl group at the 3-position of the azetidine ring may influence the conformation of the molecule and its interaction with potential biological targets. The incorporation of fluorine also provides a valuable 19F NMR handle for analytical studies, potentially facilitating reaction monitoring and structural characterization.

Azetidine-Pyrrolidine Hybrid Structures

Analytical Characterization

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